molecular formula C15H14N2 B6246769 2,4,7-trimethyl-1,10-phenanthroline CAS No. 1644145-69-6

2,4,7-trimethyl-1,10-phenanthroline

Cat. No.: B6246769
CAS No.: 1644145-69-6
M. Wt: 222.28 g/mol
InChI Key: RWHMFNNPBWGBTM-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its chelating properties. The addition of methyl groups at positions 2, 4, and 7 enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trimethyl-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired trimethylated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trimethyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4,7-trimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and stability of the metal ions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which enhances its chelating ability and reactivity compared to other phenanthroline derivatives. This makes it particularly valuable in applications requiring strong and selective metal ion binding .

Properties

IUPAC Name

2,4,7-trimethyl-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-9-6-7-16-14-12(9)4-5-13-10(2)8-11(3)17-15(13)14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHMFNNPBWGBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=NC=C1)N=C(C=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644145-69-6
Record name 2,4,7-trimethyl-1,10-phenanthroline
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